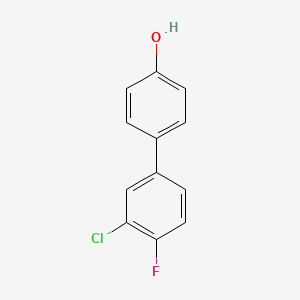

4-(3-Chloro-4-fluorophenyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chloro-4-fluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO/c13-11-7-9(3-6-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHMKTVYWHTJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617115 | |

| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22510-31-2 | |

| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(3-Chloro-4-fluorophenyl)phenol

Abstract

This comprehensive technical guide provides a detailed methodology for the synthesis of 4-(3-chloro-4-fluorophenyl)phenol, a key biaryl scaffold of interest to researchers and professionals in drug development and materials science. This document outlines a robust and efficient two-step synthetic pathway, commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a catalytic hydrogenolysis for deprotection. The rationale behind the selection of starting materials, catalysts, and reaction conditions is thoroughly discussed to provide a deep understanding of the synthetic strategy. Detailed experimental protocols, purification techniques, and characterization data are presented to ensure reproducibility and validate the identity and purity of the final product. This guide is intended to serve as a practical resource for chemists engaged in the synthesis of complex biaryl compounds.

Introduction: The Significance of Substituted Biaryl Phenols

Substituted biaryl phenols are a privileged structural motif in medicinal chemistry and materials science. The inherent conformational flexibility and the ability to engage in various intermolecular interactions make them valuable pharmacophores in drug discovery. Specifically, the introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. This compound, with its distinct substitution pattern, represents a valuable building block for the synthesis of novel bioactive compounds and advanced functional materials.

This guide details a reliable and scalable synthetic route to this target molecule, emphasizing the strategic implementation of modern cross-coupling chemistry.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, this compound, points to the disconnection of the C-C bond between the two aromatic rings. This disconnection logically leads to a cross-coupling strategy, with the Suzuki-Miyaura reaction being a premier choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability of the requisite building blocks.

To execute this strategy, two key synthons are required: a substituted phenylboronic acid and a functionalized aryl halide. The presence of a free hydroxyl group on one of the coupling partners can lead to undesired side reactions, such as self-coupling or interference with the catalyst. Therefore, a protection-deprotection strategy is employed for the phenolic hydroxyl group. A benzyl ether is an ideal protecting group for this purpose as it is stable under the Suzuki coupling conditions and can be readily cleaved under mild hydrogenolysis conditions.

The chosen synthetic pathway is a two-step process:

-

Suzuki-Miyaura Coupling: Reaction of 4-(benzyloxy)phenyl bromide with 3-chloro-4-fluorophenylboronic acid to form the protected biaryl intermediate, 4-(benzyloxy)-3'-chloro-4'-fluorobiphenyl.

-

Deprotection: Catalytic hydrogenolysis of the benzyl ether to yield the final product, this compound.

Detailed Synthetic Protocols

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(Benzyloxy)-3'-chloro-4'-fluorobiphenyl

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[1] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1]

Reaction Scheme:

Figure 1: Suzuki-Miyaura coupling reaction.

Causality Behind Experimental Choices:

-

Aryl Halide: 4-(Benzyloxy)phenyl bromide is chosen as the aryl halide partner. The bromide offers a good balance of reactivity and stability. The benzyl ether protecting group is robust enough to withstand the reaction conditions.

-

Boronic Acid: 3-Chloro-4-fluorophenylboronic acid is a commercially available and stable coupling partner.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and effective catalyst for Suzuki couplings, particularly with aryl bromides.[2]

-

Base: Sodium carbonate (Na₂CO₃) is a common and effective inorganic base used to activate the boronic acid for transmetalation.

-

Solvent System: A biphasic solvent system of toluene, ethanol, and water is employed. Toluene solubilizes the organic reactants, while water dissolves the inorganic base. Ethanol acts as a co-solvent to improve the miscibility of the two phases, facilitating the reaction at the interface.

-

Temperature: The reaction is typically heated to ensure a reasonable reaction rate. An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

Experimental Protocol:

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |

| 4-(Benzyloxy)phenyl bromide | 1.0 | 277.14 | (To be calculated) |

| 3-Chloro-4-fluorophenylboronic acid | 1.2 | 174.35 | (To be calculated) |

| Pd(PPh₃)₄ | 0.03 | 1155.56 | (To be calculated) |

| Sodium Carbonate (Na₂CO₃) | 2.0 | 105.99 | (To be calculated) |

| Toluene | - | - | (To be calculated) |

| Ethanol | - | - | (To be calculated) |

| Water | - | - | (To be calculated) |

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(benzyloxy)phenyl bromide, 3-chloro-4-fluorophenylboronic acid, and sodium carbonate.

-

Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent mixture of toluene, ethanol, and water (typically in a 3:1:1 ratio).

-

Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

-

Heat the reaction mixture to 80 °C with vigorous stirring under the inert atmosphere.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(benzyloxy)-3'-chloro-4'-fluorobiphenyl as a white solid.

Step 2: Deprotection via Catalytic Hydrogenolysis to Yield this compound

The final step in the synthesis is the removal of the benzyl protecting group to unveil the free phenol. Catalytic hydrogenolysis is a mild and efficient method for the cleavage of benzyl ethers.[3]

Reaction Scheme:

Figure 2: Deprotection of the benzyl ether.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on activated carbon (Pd/C) is the most common and effective catalyst for the hydrogenolysis of benzyl ethers.[3]

-

Hydrogen Source: Molecular hydrogen (H₂) is the reducing agent. The reaction is typically carried out under a hydrogen atmosphere (e.g., a balloon or a Parr hydrogenator).

-

Solvent: Ethanol is a suitable solvent for this reaction as it solubilizes the starting material and is inert under the reaction conditions.

-

Temperature: The reaction is typically performed at room temperature.

Experimental Protocol:

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |

| 4-(Benzyloxy)-3'-chloro-4'-fluorobiphenyl | 1.0 | 328.78 | (To be calculated) |

| 10% Palladium on Carbon (Pd/C) | catalytic | - | ~10% by weight |

| Ethanol | - | - | (To be calculated) |

Procedure:

-

Dissolve 4-(benzyloxy)-3'-chloro-4'-fluorobiphenyl in ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a white solid.

Characterization and Data

The identity and purity of the final product, this compound, must be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Phenolic -OH: A broad singlet around δ 9.5-10.0 ppm.

-

Aromatic Protons: A series of doublets and multiplets in the range of δ 6.8-7.8 ppm, corresponding to the seven aromatic protons. The coupling patterns will be complex due to the substitution on both rings.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Aromatic Carbons: Signals in the range of δ 115-160 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JCF). The carbon bearing the hydroxyl group will appear around δ 155 ppm.

-

Data Presentation:

| Analytical Method | Expected Results |

| Appearance | White to off-white solid |

| ¹H NMR | Consistent with the proposed structure, showing signals for the phenolic proton and seven aromatic protons with appropriate chemical shifts and coupling patterns. |

| ¹³C NMR | Consistent with the proposed structure, showing the correct number of aromatic carbon signals with characteristic shifts for carbons attached to oxygen, chlorine, and fluorine. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₈ClFO, MW: 222.65 g/mol ). |

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of this compound. The methodology leverages the power and versatility of the Suzuki-Miyaura cross-coupling reaction for the key C-C bond formation, followed by a straightforward deprotection step. The provided protocols, along with the rationale for the experimental choices, offer a comprehensive resource for researchers and professionals in the field of organic synthesis. The successful synthesis and characterization of this valuable biaryl phenol will enable further exploration of its potential applications in drug discovery and materials science.

References

- Hydrogenolysis of Benzyl Protected Phenols and Aniline Promoted by Supported Palladium Nanoparticles. (URL not available)

- Supporting information for - The Royal Society of Chemistry. (URL not available)

- Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. (URL not available)

-

Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols - Organic Chemistry Portal. ([Link])

-

4-Chloro-3-(trifluoromethyl)phenol | C7H4ClF3O | CID 80520 - PubChem. ([Link])

- Debenzylation method - Google P

- Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium C

-

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine - PubChem. ([Link])

-

Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives - ResearchGate. ([Link])

-

Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus - MDPI. ([Link])

-

EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS - Acta Chemica Malaysia. ([Link])

- Efficient Suzuki-Miyaura Coupling of Deactivated Aryl Chlorides Catalyzed by an Oxime Palladacycle. (URL not available)

-

Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC - NIH. ([Link])

-

4-chlorophenyl trifluoromethanesulfonate (1c) H NMR-400 MHz, CDCl3 4-chlorophenyl trifluoromethanesulfonate (1c) C NMR-101 MHz, - The Royal Society of Chemistry. ([Link])

-

Synthesis of 4-(benzyloxy)biphenyl under a multi-site phase-transfer catalyst along with ultrasonication -A kinetic study - ResearchGate. ([Link])

-

ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS - Lookchem. ([Link])

-

How can I deprotect the benzyl group in 6-(benzyloxy)chroman? - ResearchGate. ([Link])

-

Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroace - SciSpace. ([Link])

-

On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar. ([Link])

Sources

An In-depth Technical Guide to 4-(3-Chloro-4-fluorophenyl)phenol: A Core Building Block in Modern Drug Discovery

Abstract: This guide provides a comprehensive technical overview of 4-(3-Chloro-4-fluorophenyl)phenol, a halogenated biaryl compound of significant interest to the pharmaceutical and life sciences industries. We will delve into its fundamental chemical and physical properties, explore robust synthetic methodologies with a focus on the widely adopted Suzuki-Miyaura cross-coupling reaction, and illuminate its critical role as a versatile intermediate in the development of novel therapeutics, particularly in the burgeoning field of protein degradation. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable molecular scaffold in their research and development programs.

Core Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a phenol ring linked to a 3-chloro-4-fluorophenyl moiety. This specific substitution pattern is not arbitrary; the interplay between the hydroxyl group and the strategically placed halogens imparts a unique set of properties that are highly sought after in medicinal chemistry. The phenol group provides a reactive handle for further molecular elaboration, while the chloro and fluoro substituents are critical for modulating electronic properties, metabolic stability, and target-binding interactions.

1.1. Key Identifiers and Molecular Data

| Property | Value | Source |

| CAS Number | 22510-31-2 | [1] |

| Molecular Formula | C₁₂H₈ClFO | [1] |

| Molecular Weight | 222.6 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| InChI Key | InChI=1S/C12H8ClFO/c13-11-7-9(3-6-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H | [1] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)O | N/A |

1.2. Physical and Chemical Properties

While specific experimental data for properties like melting and boiling points are not extensively published, we can infer characteristics based on the structure of phenol and related biphenyl compounds.

| Property | Description | Rationale |

| Appearance | Expected to be a white to off-white crystalline solid. | Consistent with the physical state of phenol and many substituted biphenyls at room temperature[2]. |

| Solubility | Moderately soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Sparingly soluble in water. | The aryl structure confers lipophilicity, while the phenolic hydroxyl group allows for some aqueous solubility through hydrogen bonding[2][3]. |

| Boiling/Melting Point | Higher than non-hydroxylated analogues of similar molecular weight. | The phenolic -OH group enables intermolecular hydrogen bonding, which requires more energy to overcome during phase transitions[3][4]. |

| Acidity (pKa) | Expected to be more acidic than aliphatic alcohols (pKa ≈ 16-18) and comparable to phenol (pKa ≈ 10). | The negative charge of the corresponding phenoxide ion is stabilized by resonance delocalization into the aromatic ring system. |

| Stability | Stable under standard laboratory conditions. May be sensitive to light and air over time. | Phenols can slowly oxidize in the presence of air, sometimes leading to discoloration[5]. Store in a well-sealed container, protected from light. |

Synthesis and Purification Strategies

The creation of the C-C bond between the two aromatic rings is the central challenge in synthesizing this compound. Modern organometallic cross-coupling reactions provide the most efficient and versatile routes.

2.1. Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction stands as the preeminent method for constructing biaryl systems due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[6][7] The catalytic cycle, driven by a palladium catalyst, efficiently couples an organoboron species with an organohalide.

A logical pathway involves the coupling of 3-Chloro-4-fluorophenylboronic acid with a suitable 4-halophenol , such as 4-bromophenol or 4-iodophenol. The hydroxyl group on the phenol may be protected (e.g., as a methoxy or silyl ether) to prevent side reactions, followed by a deprotection step.

2.1.1. Detailed Experimental Protocol (Representative)

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Chloro-4-fluorophenylboronic acid (1.2 equiv), 4-Iodophenol (1.0 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).[6][8]

-

Inerting: Seal the flask with a septum and purge with dry nitrogen or argon gas for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Base Addition: Add a degassed solvent system, such as a mixture of toluene and ethanol.[6] In a separate vessel, dissolve a base (e.g., Na₂CO₃, 2.0 equiv) in degassed water and add it to the reaction mixture via syringe.[6] The base is essential for activating the boronic acid for the transmetalation step in the catalytic cycle.[9]

-

Reaction: Heat the biphasic mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Transfer to a separatory funnel and wash sequentially with water and brine. The aqueous washes remove the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.

2.2. Alternative Synthetic Route: Ullmann Condensation

Historically, the Ullmann reaction was a primary method for forming biaryl linkages.[10][11] This reaction typically involves the copper-mediated coupling of two aryl halide molecules at high temperatures.[10] While effective, the classical Ullmann coupling is often criticized for its harsh reaction conditions (high temperatures, stoichiometric copper) and sometimes erratic yields compared to modern palladium-catalyzed methods.[11] It remains a viable, if less favored, alternative for specific applications.

Applications in Drug Discovery and Development

This compound is not typically a final drug product but rather a high-value intermediate or building block. Its structure is frequently encountered in the scaffolds of developmental drugs and tool compounds.

3.1. Role as a Privileged Scaffold

The 3-chloro-4-fluorophenyl motif is a recognized structural feature in pharmaceutical development.[12]

-

Metabolic Blocking: The fluorine atom, and to a lesser extent chlorine, can block sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby increasing the half-life and bioavailability of a drug molecule.

-

Modulation of Physicochemical Properties: The halogens increase lipophilicity, which can enhance membrane permeability.

-

Enhanced Target Binding: The electron-withdrawing nature of the halogens can create favorable dipole or halogen-bonding interactions with amino acid residues in a protein's active site, enhancing binding affinity and selectivity.[12]

3.2. Key Intermediate for Protein Degraders (e.g., PROTACs)

Several chemical suppliers explicitly categorize this compound as a "Protein Degrader Building Block".[1] This points to its utility in synthesizing Proteolysis-Targeting Chimeras (PROTACs) and other related modalities. The phenolic hydroxyl is a perfect anchor point (a "handle") to attach linkers, which in turn are connected to a ligand for an E3 ubiquitin ligase. The 3-chloro-4-fluorophenyl end of the molecule can be incorporated into the warhead that binds to the protein of interest targeted for degradation.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized material is paramount. Standard spectroscopic techniques provide a definitive fingerprint of the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show a complex series of multiplets in the aromatic region (~6.8-7.5 ppm) corresponding to the seven protons on the two phenyl rings. The phenolic -OH proton will typically appear as a broad singlet that is exchangeable with D₂O; its chemical shift can vary (typically 4-7 ppm) depending on the solvent and concentration.[13] A reference spectrum is available in the literature, which can be used for comparison.[14]

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will display 12 distinct signals for the 12 carbon atoms in the molecule, with chemical shifts characteristic of aromatic carbons. Carbons bonded to electronegative atoms (O, F, Cl) will be shifted accordingly.

-

IR (Infrared) Spectroscopy: The IR spectrum provides key functional group information. A prominent, broad absorption in the range of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded phenol group.[13][15] Strong absorptions corresponding to C-O stretching and C-C stretching within the aromatic rings will also be present in the fingerprint region (below 1600 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, C₁₂H₈ClFO.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, its handling should be guided by the known hazards of the phenol class of compounds.

-

Hazard Classification: Phenols are generally classified as toxic if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[16]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[16]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] Protect from light.

Conclusion

This compound is a strategically designed chemical intermediate whose value lies in the combination of its biaryl core, reactive phenolic handle, and key halogen substituents. Its straightforward synthesis via modern cross-coupling methods and its utility in constructing complex molecules for drug discovery—especially in the high-impact area of targeted protein degradation—solidify its importance for researchers and scientists. Proper understanding of its properties, synthesis, and handling is essential for its effective and safe application in the laboratory.

References

-

General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. ResearchGate. [Link]

-

Ullmann Reaction. BYJU'S. [Link]

-

A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]

-

4-Chloro-3-(trifluoromethyl)phenol. PubChem. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

-

Ullmann reaction. Wikipedia. [Link]

-

3-CHLORO-4-FLUOROPHENOL. Molbase. [Link]

- The synthetic method of -chloro-4 fluorophenyl benzyl ketones.

-

Synthesis of Novel Phenol based 1, 2, 3- Triazole by Using the Magnetically Active Fe3O4.Cu2ONanocatalyst. AIP Publishing. [Link]

-

Suzuki Coupling. SynArchive. [Link]

-

A GENERAL AND EFFICIENT METHOD FOR THE PALLADIUM-CATALYZED THIOETHERIFICATION OF ARYL TRIFLATES. Organic Syntheses. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki–Miyaura reaction of chloroarenes using Pd(PPh₃)₄ as catalyst. Academia.edu. [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health. [Link]

-

Physical Properties of Phenol. Chemistry LibreTexts. [Link]

-

Physical and Chemical Properties of Phenol. BYJU'S. [Link]

-

Physical Properties of Phenols: Solubility, Smell, and Physical State. EMBIBE. [Link]

- Purification of impure phenols by distillation with an organic solvent.

-

Safety Data Sheet - Phenol. Hayashi Pure Chemical Ind., Ltd.. [Link]

-

Chemical Properties - Phenols. CK-12 Foundation. [Link]

- Phenol purification.

- Process for preparing 2-chloro-4-fluorophenol.

-

3-[3-Chloro-2-(4-chlorophenyl)propyl]phenol. PubChem. [Link]

-

Chemical Properties of Phenol, 3-chloro-4-methyl- (CAS 615-62-3). Cheméo. [Link]

-

Safety Data Sheet - Phenol. Carl ROTH. [Link]

-

Phenol, 4-chloro-3-methyl-. NIST WebBook. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency. [Link]

-

Chemistry Phenol. SATHEE. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

-

Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

Commercially Important Chlorinated Phenols. Encyclopedia.pub. [Link]

-

Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. [Link]

-

Phenols. University of Calgary. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. embibe.com [embibe.com]

- 5. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. synarchive.com [synarchive.com]

- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. byjus.com [byjus.com]

- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 12. 3-(3-Chloro-4-fluorophenyl)phenol|CAS 1261943-34-3 [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 3-Chloro-4-fluorophenol(2613-23-2) 1H NMR [m.chemicalbook.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

An Analytical Guide to the Spectroscopic Characterization of 4-(3-Chloro-4-fluorophenyl)phenol

Introduction

4-(3-Chloro-4-fluorophenyl)phenol is a biphenyl compound of significant interest in medicinal chemistry and materials science, often serving as a key structural motif in the synthesis of more complex molecules. Its utility stems from the unique electronic properties conferred by its halogenated phenyl ring and the reactive phenolic hydroxyl group. Accurate and unambiguous structural confirmation is paramount for any research or development application. This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers and drug development professionals. It moves beyond a simple recitation of data, explaining the causal reasoning behind spectral predictions and outlining field-proven protocols for data acquisition. While direct experimental spectra for this specific molecule are not widely published, the principles and predictions herein are grounded in foundational spectroscopic theory and comparative data from structurally analogous compounds.

Molecular Structure and Analysis

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure, including symmetry, functional groups, and the electronic environment of each atom.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed connectivity map of the molecule can be constructed.

Experimental Protocol: NMR Sample Preparation

The choice of solvent and sample concentration is critical for acquiring high-quality NMR data. A deuterated solvent is used to avoid large, interfering solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[1][2]

Methodology:

-

Analyte Preparation: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the analyte. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as the acidic phenolic proton will be observable and it readily dissolves polar compounds. Chloroform-d (CDCl₃) is an alternative, though the phenolic proton may exchange or be broad.[3]

-

Dissolution: Place the solid analyte into a clean, dry NMR tube.[4] Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[5]

-

Homogenization: Cap the tube and gently vortex or invert until the solid is completely dissolved. A brief sonication may be used if necessary.

-

Analysis: Insert the sample into the NMR spectrometer. Data is typically acquired on a 400 MHz or 500 MHz instrument.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to seven distinct aromatic protons and one phenolic proton. The electron-donating hydroxyl group (-OH) will shield (shift upfield) the ortho and para protons of its ring, while the electron-withdrawing halogens (-Cl, -F) will deshield (shift downfield) the protons on their ring.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| OH | 9.5 - 10.5 | broad singlet | - | Acidic phenolic proton, position is concentration-dependent. |

| H-2', H-6' | 7.65 - 7.85 | multiplet | - | H-2' is ortho to Cl (deshielded). H-6' is ortho to the other ring. Complex splitting expected. |

| H-5' | 7.40 - 7.55 | triplet | J(H-F) ≈ 8.8 | This proton is ortho to the fluorine, resulting in a characteristic doublet of doublets, appearing as a triplet due to coupling with H-6'. |

| H-2, H-6 | 7.40 - 7.50 | doublet | J(H-H) ≈ 8.5 | Protons ortho to the phenyl substituent, deshielded. Equivalent due to symmetry. |

| H-3, H-5 | 6.85 - 6.95 | doublet | J(H-H) ≈ 8.5 | Protons ortho to the -OH group, shielded. Equivalent due to symmetry.[6] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display 12 distinct signals for the 12 carbon atoms, as there are no elements of symmetry that would make any carbons chemically equivalent. Chemical shifts are influenced by substituent effects and hybridization.[7]

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Assigned Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C-4 | 157.0 - 159.0 | Phenolic carbon, highly deshielded by the attached oxygen.[3] |

| C-4' | 154.0 - 157.0 (d) | Carbon attached to fluorine, deshielded and split into a doublet (¹JCF). |

| C-1' | 138.0 - 140.0 | Quaternary carbon deshielded by halogens and the other ring. |

| C-3' | 128.0 - 131.0 (d) | Carbon attached to chlorine, deshielded and potentially split by fluorine (²JCF). |

| C-1 | 129.0 - 132.0 | Quaternary carbon attached to the other ring. |

| C-2, C-6 | 128.0 - 130.0 | Carbons ortho to the phenyl substituent. |

| C-2' | 127.0 - 129.0 | Carbon adjacent to both C-Cl and C-Ring bonds. |

| C-6' | 122.0 - 124.0 (d) | Carbon influenced by ortho-Cl and meta-F. |

| C-5' | 118.0 - 120.0 (d) | Carbon influenced by ortho-F and meta-Cl. |

| C-3, C-5 | 115.5 - 117.0 | Carbons ortho to the -OH group, shielded.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the identification of functional groups. The absorption of infrared radiation corresponds to specific molecular vibrations, providing a "fingerprint" of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR-FTIR is a modern, convenient method for analyzing solid samples directly with minimal preparation.[8] It relies on an evanescent wave penetrating a small distance into the sample from a high-refractive-index crystal.[9]

Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean.[10] Run a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal surface.

-

Apply Pressure: Use the built-in pressure clamp to ensure firm, uniform contact between the sample and the crystal.[11]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleanup: After analysis, release the pressure, remove the sample, and clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Expected Vibrational Modes

The IR spectrum will be dominated by absorptions from the O-H bond, the aromatic rings, and the carbon-halogen bonds.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |

|---|---|---|---|

| 3500 - 3200 | O-H stretch (H-bonded) | Strong, Broad | Characteristic of phenolic hydroxyl groups involved in intermolecular hydrogen bonding.[12] |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak | Typical for sp² C-H bonds in benzene rings.[13] |

| 1610, 1500, 1450 | Aromatic C=C stretch | Strong to Medium | Multiple bands are characteristic of the aromatic ring skeleton vibrations. |

| 1260 - 1200 | C-O stretch (phenol) | Strong | Strong absorption due to the stretching of the carbon-oxygen bond in the phenol. |

| 1250 - 1100 | C-F stretch | Strong | Strong, characteristic absorption for the aryl-fluoride bond. |

| 850 - 810 | C-H out-of-plane bend | Strong | Suggestive of 1,4-disubstitution on the phenol ring. |

| 800 - 600 | C-Cl stretch | Strong to Medium | Characteristic absorption for the aryl-chloride bond. |

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the analyte and, through fragmentation patterns, structural information about its components. Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the molecule, causing it to fragment in a reproducible manner.

Experimental Protocol: Electron Ionization (EI-MS)

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with a beam of 70 eV electrons. This energy is sufficient to eject an electron from the molecule, forming a radical cation known as the molecular ion [M]⁺•.

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation to form smaller, more stable ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular formula is C₁₂H₈ClFO.

-

Molecular Weight (Monoisotopic): 222.0248 g/mol

The mass spectrum will show a distinct molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), an [M+2]⁺• peak will be observed at m/z 224 with an intensity of approximately one-third that of the [M]⁺• peak at m/z 222. This isotopic signature is a key diagnostic for chlorine-containing compounds.

Table 4: Predicted Major Ions in EI-MS

| m/z (for ³⁵Cl) | Ion Formula | Identity / Origin |

|---|---|---|

| 222 | [C₁₂H₈ClFO]⁺• | Molecular Ion [M]⁺• |

| 224 | [C₁₂H₈³⁷ClFO]⁺• | Isotope Peak [M+2]⁺• |

| 194 | [C₁₁H₈ClFO]⁺• | Loss of CO from the phenol ring |

| 128 | [C₆H₅ClO]⁺• | Cleavage of the biphenyl bond |

| 95 | [C₆H₄F]⁺ | Cleavage of the biphenyl bond |

| 63 | [C₅H₃]⁺ | Further fragmentation of phenyl rings |

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, notably the phenolic -OH and carbon-halogen bonds. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns, including the characteristic chlorine isotopic signature. The predictive data and protocols outlined in this guide serve as a robust framework for the empirical characterization and quality control of this important chemical entity.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information for an ipso-hydroxylation of arylboronic acids. Retrieved from [Link]

- Kamruzzaman, M., Ali, R., & Hasan, T. (2022). Effect of Chloro and Nitro Terminal Substituents on Mesomorphic Properties of Azobenzene Liquid Crystals. Acta Chemica Malaysia, 6(1), 26-30.

-

Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

- Wang, Y., et al. (2018). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254.

- Tolmachev, D. A., et al. (2021). Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. Journal of Analytical Chemistry, 76, 1420-1428.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

University of Nebraska - Lincoln. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). 4-Chlorophenol at BMRB. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Song, Y., et al. (2008). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of the American Society for Mass Spectrometry, 19(9), 1341-1351.

- Grimme, S. (2013). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 117(21), 4433-4441.

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Sheffield Hallam University. (2015). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Retrieved from [Link]

-

ResearchGate. (2021). First Principles Calculation of Electron Ionization Mass Spectra for Selected Organic Drug Molecules. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]

-

Clark, J. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

DOI. (n.d.). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Retrieved from [Link]

-

Sheffield Hallam University Research Archive. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of phenol. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S18 1 H NMR spectra of 4-Chlorophenol in CDCl3. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

-

Bitesize Bio. (2022). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Retrieved from [Link]

Sources

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. rsc.org [rsc.org]

- 7. youtube.com [youtube.com]

- 8. mt.com [mt.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. agilent.com [agilent.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Prospective Guide to the Crystal Structure of 4-(3-Chloro-4-fluorophenyl)phenol: Synthesis, Crystallization, and Structural Prediction

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract: The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for effective drug development. This technical guide addresses 4-(3-Chloro-4-fluorophenyl)phenol, a halogenated biphenyl derivative of significant interest. As of the latest searches of the Cambridge Structural Database (CSD) and Crystallography Open Database (COD), a definitive single-crystal X-ray structure for this compound has not been publicly reported. This document, therefore, serves as a comprehensive prospective analysis. It provides a detailed, field-proven roadmap for its synthesis, crystallization, and ultimate structural elucidation via single-crystal X-ray diffraction (SCXRD). Furthermore, based on established principles of crystal engineering and data from structurally analogous compounds, this guide presents a robust prediction of its crystallographic parameters and the key intermolecular interactions that are likely to govern its solid-state architecture.

Introduction: The Significance of Halogenated Biphenyl Phenols

The this compound molecule combines several key structural motifs that are highly relevant in medicinal chemistry and materials science. The biphenyl scaffold provides a semi-rigid backbone, while the phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. The specific halogenation pattern—a chlorine and a fluorine atom on one of the phenyl rings—introduces localized dipoles and the potential for specific, directional intermolecular interactions, such as halogen bonding. These features can significantly influence the compound's binding affinity to biological targets and its solid-state properties. Determining the crystal structure is the definitive step in understanding how these molecular features translate into a stable, three-dimensional lattice, providing invaluable insights for polymorphism screening, formulation development, and computational modeling.

Proposed Synthesis and Purification

To perform a crystallographic analysis, a pure, crystalline sample is required. A highly efficient and versatile method for synthesizing substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl boronic acid and an aryl halide, offering high functional group tolerance.[1][2][3]

Synthetic Pathway: Suzuki-Miyaura Coupling

A plausible and efficient route to synthesize this compound is via the coupling of (3-chloro-4-fluorophenyl)boronic acid with 4-bromophenol. The phenolic hydroxyl group may require protection, for instance as a methoxymethyl (MOM) ether, to prevent side reactions under the basic conditions of the coupling, followed by a deprotection step.

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Experimental Protocol: Synthesis and Purification

-

Protection of 4-Bromophenol:

-

Dissolve 4-bromophenol (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

-

Add methoxymethyl chloride (MOM-Cl) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench with water and extract the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-bromo-4-(methoxymethoxy)benzene.

-

-

Suzuki-Miyaura Coupling:

-

To a flask, add the protected 1-bromo-4-(methoxymethoxy)benzene (1.0 eq), (3-chloro-4-fluorophenyl)boronic acid (1.2 eq), and a solvent mixture of toluene and ethanol.

-

Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).

-

Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).

-

Heat the reaction mixture to reflux (approx. 80-90 °C) and stir for 12-24 hours under an inert atmosphere.

-

Monitor reaction progress by TLC or LC-MS.

-

After completion, cool to room temperature, dilute with ethyl acetate, and separate the layers.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product via flash chromatography to obtain 4-(3-chloro-4-fluorophenyl)-1-(methoxymethoxy)benzene.

-

-

Deprotection:

-

Dissolve the purified MOM-protected biphenyl in methanol.

-

Add a solution of concentrated hydrochloric acid (e.g., 6M HCl).

-

Stir the reaction at room temperature for 4-8 hours until TLC indicates complete removal of the MOM group.

-

Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, this compound.

-

The final compound should be further purified by recrystallization to obtain material suitable for single-crystal growth.

-

Crystallization Strategy

Growing diffraction-quality single crystals is often the most challenging step. A systematic screening of various crystallization techniques and solvents is crucial.[4][5][6]

Solvent Screening

A preliminary solubility test should be performed with a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water). The ideal solvent is one in which the compound is sparingly soluble at room temperature and highly soluble upon heating.

Crystallization Techniques

-

Slow Evaporation: This is the simplest method.[6] A nearly saturated solution of the compound is prepared in a suitable volatile solvent (e.g., ethyl acetate, DCM, or a mixture like DCM/hexane) in a narrow vial. The vial is covered with a cap containing a small hole (e.g., pierced with a needle) to allow for slow solvent evaporation over several days to weeks at a constant temperature.[6][7]

-

Vapor Diffusion (Solvent/Anti-Solvent): The compound is dissolved in a small amount of a "good" solvent (in which it is highly soluble). This solution, in a small open vial, is placed inside a larger, sealed jar containing a larger volume of a miscible "anti-solvent" (in which the compound is poorly soluble). Vapors of the anti-solvent slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystal growth. Common systems include DCM/hexane or ethyl acetate/heptane.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature. The solution is then allowed to cool to room temperature, and subsequently to a lower temperature (e.g., 4 °C), very slowly. This gradual decrease in temperature reduces solubility and can lead to the formation of high-quality crystals.

| Technique | Principle | Common Solvents | Key to Success |

| Slow Evaporation | Gradual increase in concentration as solvent evaporates. | Volatile solvents (DCM, Acetone, Ethyl Acetate) | Control the rate of evaporation; avoid vibrations. |

| Vapor Diffusion | Gradual decrease in solubility by diffusion of an anti-solvent. | Good solvent/anti-solvent pairs (e.g., Chloroform/Hexane) | Proper sealing of the outer chamber; solvent miscibility. |

| Slow Cooling | Solubility decreases as temperature is gradually lowered. | Solvents with high T-dependent solubility (e.g., Ethanol, Toluene) | Very slow cooling rate; insulated container. |

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it can be analyzed by SCXRD. This technique provides precise information on unit cell dimensions, bond lengths, and bond angles.[8][9]

Data Collection and Processing Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. unifr.ch [unifr.ch]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. creative-biostructure.com [creative-biostructure.com]

An In-depth Technical Guide to the Solubility of 4-(3-Chloro-4-fluorophenyl)phenol

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of a chemical entity into a viable pharmaceutical product. Poor solubility can lead to low bioavailability, variable absorption, and challenges in formulation. This technical guide provides a comprehensive overview of the solubility of 4-(3-Chloro-4-fluorophenyl)phenol, a halogenated biphenyl-ol derivative of interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore theoretical principles governing its solubility, present detailed experimental protocols for solubility determination, and analyze its solubility profile across a range of common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility characteristics of this compound and the methodologies to assess them.

Introduction: The Central Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, its aqueous and non-aqueous solubility is a cornerstone property. It influences everything from initial high-throughput screening and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to the final dosage form design. A compound that is insoluble in aqueous media will likely exhibit poor absorption from the gastrointestinal tract, leading to low and erratic bioavailability. Furthermore, solubility in organic solvents is crucial for synthesis, purification, crystallization, and the preparation of stock solutions for in-vitro assays.

This compound is a substituted phenol containing a halogenated phenyl group. Such motifs are common in medicinal chemistry, where halogen atoms can modulate properties like metabolic stability, binding affinity, and lipophilicity.[1] Understanding the solubility of this specific building block is therefore essential for its effective use in the synthesis of more complex, potentially bioactive molecules. This guide provides the theoretical framework and practical methodologies to characterize its solubility profile.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key features of this compound are the polar hydroxyl (-OH) group capable of hydrogen bonding, and the large, relatively non-polar biphenyl core, which is further modified by electron-withdrawing chlorine and fluorine atoms.

| Property | Value (Predicted/Reported) | Source |

| Molecular Formula | C₁₂H₈ClFO | [1] |

| Molecular Weight | 222.64 g/mol | [1] |

| Calculated LogP | 3.85 | [2] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| pKa (Phenolic Proton) | ~9.0 - 9.9 (Estimated) | [3][4][5] |

The calculated LogP (a measure of lipophilicity) of 3.85 suggests a preference for non-polar environments and predicts low aqueous solubility. The phenolic hydroxyl group, with an estimated pKa in the range of 9.0-9.9, can be deprotonated under basic conditions to form a much more polar phenoxide anion, which would dramatically increase aqueous solubility.

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility.[6] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The primary driver for the solubility of this compound in these solvents will be the hydrogen bonding interaction between the solvent and the compound's hydroxyl group.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. They are effective at dissolving compounds with a mix of polar and non-polar character.

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces (London dispersion forces). The large, non-polar biphenyl backbone of the solute will favor solubility in these solvents.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the intrinsic solubility of a compound is the equilibrium (or thermodynamic) shake-flask method .[7] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.

Core Experimental Workflow: Shake-Flask Method

The shake-flask method is considered the "gold standard" for equilibrium solubility measurement. It involves adding an excess amount of the solid compound to a chosen solvent and agitating the mixture until equilibrium is reached.

Caption: Equilibrium Shake-Flask Solubility Workflow.

Protocol 1: Solubility Determination using HPLC

High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method for quantifying the concentration of a solute. It is particularly advantageous as it can separate the parent compound from any impurities or degradants.

Step-by-Step Methodology:

-

Standard Curve Preparation:

-

Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Perform a serial dilution to create a series of at least five standard solutions of known concentrations.

-

Inject each standard onto the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

-

-

Sample Preparation (Shake-Flask):

-

Add an excess amount of solid this compound (enough to ensure solid remains after equilibration) to a known volume of the test solvent in a glass vial.

-

Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the sample for at least 24 to 48 hours to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Processing and Analysis:

-

After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents) to remove any remaining particulates.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the standard curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation:

-

Use the peak area of the sample and the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the equilibrium solubility of this compound in the test solvent.

-

Protocol 2: Solubility Determination using UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, high-throughput alternative to HPLC, suitable for pure compounds with a known chromophore.

Step-by-Step Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination:

-

Prepare a dilute solution of the compound in the test solvent.

-

Scan the solution using a UV-Vis spectrophotometer to find the wavelength (λmax) at which the compound exhibits maximum absorbance.

-

-

Standard Curve Preparation:

-

Prepare a stock solution and a series of at least five standard solutions of known concentration in the test solvent.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration to establish the Beer-Lambert Law relationship and determine the molar absorptivity.

-

-

Sample Preparation and Processing:

-

Follow the same shake-flask procedure (Steps 2 & 3) as described in the HPLC protocol.

-

-

Analysis and Calculation:

-

Dilute the filtered supernatant with the test solvent to ensure the absorbance reading is within the linear range of the calibration curve (typically 0.1 - 1.0 AU).

-

Measure the absorbance of the diluted sample at λmax.

-

Use the absorbance value and the Beer-Lambert equation (or the calibration curve) to calculate the concentration in the diluted sample.

-

Multiply by the dilution factor to obtain the final equilibrium solubility.

-

Predicted Solubility Profile of this compound

| Solvent Class | Solvent | Polarity Index | Dielectric Constant | Predicted Solubility | Rationale |

| Non-polar | n-Hexane | 0.1 | 1.88 | Low | Dominated by non-polar hydrocarbon structure. Solute's polarity is a mismatch. |

| Toluene | 2.4 | 2.38 | Moderate | Aromatic π-π stacking interactions between toluene and the biphenyl rings can enhance solubility. | |

| Polar Aprotic | Ethyl Acetate | 4.4 | 6.02 | Moderate to High | Good balance of polarity to interact with the -OH group and non-polar character for the rings. |

| Acetone | 5.1 | 20.7 | High | Strong dipole-dipole interactions and can accept hydrogen bonds from the phenolic -OH. | |

| Acetonitrile | 5.8 | 37.5 | High | High polarity and ability to accept hydrogen bonds. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Very High | Highly polar aprotic solvent, excellent hydrogen bond acceptor. | |

| Polar Protic | Water | 10.2 | 80.1 | Very Low | High lipophilicity (LogP ~3.85) of the large biphenyl core outweighs the single -OH group's H-bonding ability. |

| Isopropanol | 3.9 | 19.92 | High | Good H-bond donor/acceptor with sufficient alkyl character to solvate the non-polar backbone. | |

| Ethanol | 4.3 | 24.55 | Very High | Excellent H-bond donor/acceptor. The ethyl group helps solvate the non-polar regions. | |

| Methanol | 5.1 | 32.70 | Very High | Highly polar protic solvent, strong H-bonding capabilities. |

Solvent property data sourced from multiple online chemistry resources.[8]

Analysis and Discussion

The predicted solubility profile aligns with fundamental chemical principles. The molecule's dual nature—a polar, hydrogen-bonding head (the phenol group) and a large, non-polar, lipophilic tail (the chlorofluorobiphenyl group)—dictates its behavior.

Caption: Relationship between solvent type and predicted solubility.

-

Highest Solubility: The compound is expected to be most soluble in polar solvents like Methanol, Ethanol, and DMSO . These solvents can effectively engage in hydrogen bonding with the phenolic hydroxyl group while also possessing sufficient organic character to solvate the large aromatic system.

-

Low Aqueous Solubility: As predicted by the high LogP value, solubility in water is expected to be very poor. The energetic cost of breaking the strong hydrogen-bonding network of water to accommodate the large, non-polar biphenyl structure is not sufficiently compensated by the formation of new solute-water hydrogen bonds.

-

Effect of Halogens: The electron-withdrawing chloro and fluoro groups increase the acidity of the phenolic proton compared to unsubstituted phenol.[5] This makes the compound more amenable to dissolution in basic aqueous solutions (pH > pKa) where it can form a highly soluble phenoxide salt.

Conclusion

This compound is a lipophilic molecule with poor predicted aqueous solubility but high solubility in a range of polar organic solvents, particularly polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and acetone. Its solubility is governed by a balance between the hydrogen-bonding capability of its phenolic group and the non-polar nature of its halogenated biphenyl core. For drug development purposes, its low aqueous solubility would likely necessitate formulation strategies such as co-solvents, pH adjustment, or advanced delivery systems to achieve adequate bioavailability. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately quantify the solubility of this and similar compounds, generating critical data to inform synthesis, purification, and formulation development efforts.

References

-

AIP Publishing. (n.d.). Solubility Model Correlations of Some Substituted Phenol Compounds in Supercritical Carbon Dioxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-[(3-Chloro-4-fluorophenyl)methylsulfanyl]phenol. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol. PubChem. Retrieved from [Link]

-

ResearchGate. (2024). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Retrieved from [Link]

-

National Institutes of Health. (2024). Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. PubMed Central. Retrieved from [Link]

-

Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo-. PubChem. Retrieved from [Link]

- Liptak, M. D., & Shields, G. C. (2002).

-

Autechilo. (n.d.). This compound. Retrieved from [Link]

- J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.

-

National Center for Biotechnology Information. (n.d.). 4-Fluorophenol. PubChem. Retrieved from [Link]

- LibreTexts. (2023). Solubility of Organic Compounds.

- Hoye, T. R. (2022). Properties of Common Organic Solvents. Chem 2312H.

-

Ataman Kimya. (n.d.). 4-chloro-3-methyl-phenol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 3-chloro-4-methyl- (CAS 615-62-3). Retrieved from [Link]

-

Molbase. (n.d.). 3-CHLORO-4-FLUOROPHENOL. Retrieved from [Link]

- Physical Chemistry Research. (2023). Regular Article.

-

SciTechnol. (n.d.). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chlorophenol. PubChem. Retrieved from [Link]

-

YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

- Unknown Source. (n.d.). pKa values for a series of compounds.

Sources

- 1. 3-(3-Chloro-4-fluorophenyl)phenol|CAS 1261943-34-3 [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. afit.edu [afit.edu]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. atamankimya.com [atamankimya.com]

- 8. 3-Fluoro-4-(trifluoromethoxy)phenol | CAS#:177596-38-2 | Chemsrc [chemsrc.com]

Introduction: The Significance of Thermochemical Properties in Drug Development

An In-Depth Technical Guide to the Thermochemical Properties of 4-(3-Chloro-4-fluorophenyl)phenol

This guide provides a comprehensive framework for determining and understanding the thermochemical properties of this compound. Recognizing its potential as a scaffold in medicinal chemistry, a thorough characterization of its energetic properties is paramount for any drug development program. While direct experimental data for this specific molecule is not yet available in the public domain, this document outlines the established experimental and computational methodologies required for its complete thermochemical characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the thermochemical analysis of novel chemical entities.

This compound is a halogenated biphenylol, a structural motif of significant interest in medicinal chemistry. The presence of chloro and fluoro substituents can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Before a promising compound can advance to formulation and clinical trials, a comprehensive understanding of its solid-state and thermodynamic properties is essential.[1]

Thermochemical properties such as enthalpy of formation, fusion, and sublimation are not mere academic data points; they are critical parameters that govern the material's behavior, including its solubility, dissolution rate, stability, and processability.[2][3] An accurate determination of these properties during the preformulation stage can prevent costly downstream failures and accelerate the drug development timeline.[4] This guide will detail the integrated experimental and computational approaches necessary to obtain a complete thermochemical profile of this compound.

Synthesis of this compound

A prerequisite for any experimental analysis is the synthesis of the target compound. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for the synthesis of biphenyls.[5] The Suzuki-Miyaura and Stille couplings are particularly well-suited for this purpose. A plausible and efficient route for the synthesis of this compound is the Suzuki-Miyaura coupling.[6][7]

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This reaction couples an aryl boronic acid with an aryl halide. For the target molecule, this would involve the coupling of (3-chloro-4-fluorophenyl)boronic acid with a protected 4-halophenol (e.g., 4-iodoanisole), followed by deprotection of the hydroxyl group.

Step-by-Step Protocol:

-

Coupling Reaction:

-

To a round-bottom flask, add (3-chloro-4-fluorophenyl)boronic acid (1.2 equivalents), 4-iodoanisole (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (3.0 equivalents).[5]

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture and perform an aqueous work-up to remove inorganic salts.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 4-(3-chloro-4-fluorophenyl)anisole by column chromatography on silica gel.

-

-

Deprotection:

-

Dissolve the purified anisole derivative in a suitable solvent like dichloromethane.

-

Add a demethylating agent such as boron tribromide (BBr₃) at a low temperature (e.g., 0 °C) and allow the reaction to warm to room temperature.

-

Quench the reaction carefully with water and extract the product.

-

Purify the final product, this compound, by recrystallization or column chromatography to obtain a high-purity sample suitable for thermochemical analysis.

-

Caption: Proposed synthetic workflow for this compound.

Experimental Determination of Thermochemical Properties

A multi-technique approach is necessary to experimentally determine the key thermochemical parameters. High-purity, crystalline material from the synthesis is required for these measurements.

Enthalpy of Fusion and Thermal Stability: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in preformulation studies.[4][8]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point (Tfus) and the enthalpy of fusion (ΔHfus). The sharpness of the melting endotherm also provides an indication of sample purity.[2]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is crucial for determining the thermal stability of the compound and identifying decomposition temperatures. It also quantifies the presence of residual solvents or moisture.[2]

Step-by-Step Protocol (DSC/TGA):

-